Polymyxin B3

Vue d'ensemble

Description

Polymyxin B3 is part of the polymyxin class of antibiotics, which also includes polymyxin B and polymyxin E (also known as colistin) . These antibiotics were isolated from Paenibacillus polymyxa and became available for clinical use in the 1950s . They are primarily used in the treatment of Gram-negative bacterial infections .

Synthesis Analysis

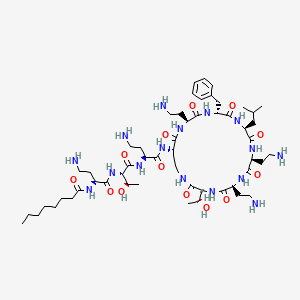

Polymyxins are a group of cyclic non-ribosomal polypeptides which are biosynthesized by bacteria belonging to the genus Paenibacillus . Polymyxins consist of 10 amino acid residues, six of which are L-α,γ-diaminobutyric acid (L-DAB) . The DAB residues cause polymyxins to have multiple positively charged groups at physiological pH . A study has reported an approach to swap domains in the polymyxin gene cluster to regulate the production of different analogs .

Molecular Structure Analysis

Polymyxin B and colistin have almost identical chemical structures and comparable mechanisms of action . They differ by only one amino acid in the cyclic peptide; colistin contains D-Leu while polymyxin B contains D-Phe .

Chemical Reactions Analysis

Polymyxin B has rapid in vitro bactericidal activity against major MDR Gram-negative bacteria . The chemical stability of Polymyxin B was quantified with tandem mass spectrometry .

Physical And Chemical Properties Analysis

Polymyxin B and colistin have very different pharmacokinetics and pharmacodynamics . Polymyxin B has a positive charge while sodium deoxycholate sulfate (SDCS) has a negative charge . Increasing in SDCS content decreased the charges .

Applications De Recherche Scientifique

Antimicrobial Activity

Polymyxin B3 has demonstrated significant antimicrobial activity. A study investigated the antimicrobial efficacy of four polymyxin B components (B1, B2, B3, and isoleucine-B1) both individually and in combination. It was found that B3 was the most active agent against all tested organisms, except for Acinetobacter baumannii, for which Ile-B1 was most active. This study also revealed that one combination, B3 plus Ile-B1, met the criteria for synergy, while no combinations exhibited antagonism. This highlights the importance of Polymyxin B3 in treating multidrug-resistant Gram-negative bacterial infections (Kassamali et al., 2015).

Pharmacokinetics and Pharmacodynamics

Research on the population pharmacokinetics of polymyxin B, which includes Polymyxin B3, has been conducted to better understand its behavior in the human body. This is crucial for determining the optimal dosages for effective treatment while minimizing the risk of toxicity. A study that examined the population pharmacokinetics of polymyxin B found that various demographic variables influenced the clearance and volume of distribution of the drug (Manchandani et al., 2018).

Role in Lipopeptide Antibiotic Synthesis

A study focused on regulating the biosynthesis of polymyxin analogs, including Polymyxin B3, through domain swapping in the nonribosomal peptide synthetase of Paenibacillus polymyxa. This research contributes to understanding how to control the production of different polymyxin analogs, which is essential for developing novel lipopeptide derivatives and improving the clinical efficacy of these antibiotics (Yuan et al., 2020).

Contribution to Antibiotic Resistance Research

The study of polymyxin B, including Polymyxin B3, is also pivotal in research related to antibiotic resistance. An investigation into the resistance mechanisms encoded by plasmids or chromosomes in response to polymyxin exposure can provide valuable insights for developing strategies to combat multidrug-resistant bacterial strains (Poirel et al., 2017).

Mécanisme D'action

Polymyxins are bactericidal drugs that bind to lipopolysaccharides (LPS) and phospholipids in the outer cell membrane of gram-negative bacteria . They competitively displace divalent cations from the phosphate groups of membrane lipids, which leads to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .

Safety and Hazards

Orientations Futures

With the diminishing discovery of novel antibiotics, new treatment methods are urgently required to combat MDR pathogens . As polymyxins primarily target the bacterial membranes, resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . Therefore, targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .

Propriétés

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYEKLWXWDOOD-RUDZPDEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-L194hgu2LD | |

CAS RN |

71140-58-4 | |

| Record name | Polymyxin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L194HGU2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Polymyxin B3 exert its antibacterial activity?

A1: Polymyxin B3, similar to other polymyxins, targets the bacterial cell membrane. Its cationic cyclic peptide ring interacts with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and eventual cell death [, ].

Q2: What is the structural difference between Polymyxin B3 and other polymyxins like Polymyxin B1 and B2?

A2: Polymyxins are a family of cyclic polypeptides with structural variations primarily in the fatty acyl chain and amino acid residues. While all share a cyclic heptapeptide ring, Polymyxin B3 differs from Polymyxin B1 and B2 in the composition of its fatty acyl chain []. These subtle structural differences can influence their antibacterial potency and selectivity.

Q3: Can Polymyxin B3 be used in combination with other antibiotics?

A3: Yes, research suggests that Polymyxin B3 demonstrates synergy with several existing antibiotics, including rifampicin, minocycline, and vancomycin, against both wild-type and multidrug-resistant Pseudomonas aeruginosa strains []. This synergistic effect could potentially improve treatment efficacy and combat antibiotic resistance.

Q4: Are there any analytical methods available to measure Polymyxin B3 concentrations?

A4: Several studies have developed and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for quantifying Polymyxin B3 in biological samples like plasma and epithelial lining fluid [, ]. These methods are crucial for pharmacokinetic studies and dosage optimization.

Q5: What is the significance of studying the plasma protein binding of Polymyxin B3?

A5: Understanding the binding interactions of Polymyxin B3 with plasma proteins, such as α1-acid glycoprotein (AGP), is crucial because it directly impacts the drug's pharmacokinetics and pharmacodynamics. The binding affinity influences the amount of unbound (free) drug available to exert antibacterial activity and be cleared by the kidneys [].

Q6: What are the potential advantages of using Polymyxin B3 over other last-resort antibiotics?

A6: While more research is needed, preliminary studies suggest Polymyxin B3 demonstrates potent activity against carbapenem-resistant and multidrug-resistant Pseudomonas aeruginosa clinical isolates []. This finding highlights its potential as a valuable therapeutic option for infections caused by drug-resistant bacteria where other antibiotics are ineffective.

Q7: What are the major challenges associated with the development of Polymyxin B3 as a therapeutic agent?

A7: Despite its promising antibacterial activity, Polymyxin B3, like other polymyxins, faces challenges regarding nephrotoxicity. Research indicates that polymyxins accumulate in kidney tubular cells, potentially contributing to cell death through apoptosis []. Further research is crucial to mitigate this toxicity and improve the safety profile of Polymyxin B3.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)

![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)

![1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3330530.png)